tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-4-6(5-13)11-7/h4-5H,1-3H3,(H2,10,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKRKZGUXMRUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475643 | |
| Record name | tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917919-51-8 | |
| Record name | tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate typically involves the reaction of an imidazole derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate the reactions. .
Scientific Research Applications
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of various chemical products, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 917919-51-8
- Molecular Formula : C₉H₁₃N₃O₃
- Molecular Weight : 211.22 g/mol
- Structure : Features a 1H-imidazole core substituted with a formyl (-CHO) group at position 5 and a tert-butyl carbamate (-NHCOO-t-Bu) at position 2.
Physicochemical Properties :
- Storage : Requires storage at 2–8°C under inert atmosphere due to sensitivity to moisture and temperature .
- Hazard Profile : Classified with warnings (H302, H315, H319, H335) for harmful ingestion, skin/eye irritation, and respiratory irritation. Preventive measures (P261, P305+P351+P338) emphasize avoiding dust inhalation and careful handling after exposure .
Applications : Primarily serves as a synthetic intermediate in organic and medicinal chemistry, leveraging its formyl group for nucleophilic additions or condensations.
Comparison with Structural Analogues
Heterocyclic Core and Substituent Analysis
The compound’s imidazole core distinguishes it from analogues with pyrimidine, benzimidazole, or fused heterocycles. Key comparisons include:
Key Observations :
- Imidazole vs. Pyrimidine : The imidazole core (5-membered ring with two nitrogens) offers distinct electronic properties compared to pyrimidine (6-membered ring with two nitrogens). Imidazole derivatives are more common in catalysis and drug intermediates, while pyrimidines are prevalent in nucleic acid analogues .
- Formyl vs. Halogen/CF₃ : The formyl group (–CHO) in the main compound is highly reactive, enabling conjugation reactions (e.g., with amines to form imines). In contrast, bromo (–Br) and trifluoromethyl (–CF₃) substituents in analogues (e.g., ) provide steric bulk and electron-withdrawing effects, enhancing binding affinity in drug candidates.
Biological Activity
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. With the molecular formula C₉H₁₃N₃O₃ and a molecular weight of approximately 211.221 g/mol, this compound features a tert-butyl group attached to an imidazole ring with a formyl substituent at the 5-position. This distinctive structure positions it for various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with biological targets through the imidazole ring, which can bind to enzymes and receptors, modulating their activity. The formyl group is also significant as it can participate in hydrogen bonding, influencing the compound's biological effects. Research indicates that its mechanism may involve:
- Enzyme Inhibition : Binding to active sites of specific enzymes.
- Receptor Modulation : Altering receptor activity that may lead to therapeutic effects.
- Antimicrobial Action : Disruption of bacterial cell walls or metabolic pathways.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that compounds with imidazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are essential in treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains.
- Anticancer Research : In vitro studies on human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to control groups, highlighting its potential role in cancer therapy.
- Inflammation Model : A recent investigation into the anti-inflammatory properties demonstrated that this compound could reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, further supporting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via carbamate protection of the imidazole nitrogen using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions. For example, a similar derivative (tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate) was synthesized by reacting the imidazole precursor with Boc₂O in dichloromethane at 0°C to room temperature, achieving yields >90% after purification .
- Key Variables : Temperature control (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of Boc₂O (1.05–1.2 eq.) are critical for minimizing side reactions like overprotection or hydrolysis.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Monitor the disappearance of the NH proton (δ ~10–12 ppm) in the imidazole ring after Boc protection .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity >98% .
- Mass Spectrometry : ESI-MS or HRMS to verify the molecular ion peak ([M+H]⁺ expected at m/z 225.1 for C₁₀H₁₃N₂O₃) .
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335) .
- First Aid : For skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the 5-formyl group in further functionalization?
- Strategy : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model electrophilic substitution at the formyl group. Compare frontier molecular orbitals (FMOs) to identify reactive sites. Experimental validation via nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., hydrazine derivatives) can confirm computational predictions .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?
- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXD) for structure refinement. For example, imidazo[4,5-b]pyridine analogs were resolved with Mo-Kα radiation (λ = 0.71073 Å) and refined to R₁ < 0.05 .
- Challenges : The Boc group may introduce disorder; low-temperature data collection (100 K) and anisotropic displacement parameters improve accuracy .
Q. How do conflicting spectral data (e.g., NMR vs. IR) arise in characterization, and how can they be reconciled?
- Case Study : Discrepancies between predicted and observed NH stretching frequencies (IR) may result from hydrogen bonding in the solid state. Compare solid-state IR with solution-state NMR to differentiate intramolecular vs. intermolecular interactions .
- Resolution : Use variable-temperature NMR to detect dynamic processes (e.g., rotameric equilibria) affecting peak splitting .
Data Contradiction Analysis
Q. Why do reported yields for Boc protection of imidazole derivatives vary significantly across studies?
- Critical Factors :
| Variable | High-Yield Conditions (≥90%) | Low-Yield Conditions (≤60%) |
|---|---|---|
| Solvent | Anhydrous DCM | Wet THF |
| Base | DMAP or Et₃N | NaHCO₃ |
| Workup | Column chromatography (silica gel) | Precipitation |
- Conclusion : Moisture-sensitive intermediates degrade in polar aprotic solvents (e.g., THF), while DMAP enhances reaction efficiency via catalysis .
Methodological Recommendations
- Synthetic Optimization : Prioritize Boc protection in anhydrous DCM with DMAP (0.1 eq.) at 0°C .
- Purification : Use gradient elution (hexane/ethyl acetate) for silica gel chromatography to separate Boc-protected products from unreacted starting materials .
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to obtain high-purity crystals for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
